

Navigating the Solubility Landscape of 4-amino-2,6-dihydroxypyrimidine: A Technical Guide

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Compound of Interest

Compound Name: 4-amino-2,6-dihydroxypyrimidine

Cat. No.: B1141700

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For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients and key intermediates is paramount. This in-depth technical guide focuses on the solubility of **4-amino-2,6-dihydroxypyrimidine** (also known as 6-aminouracil), a crucial pyrimidine derivative. While comprehensive quantitative solubility data in a wide array of organic solvents is not extensively documented in publicly accessible literature, this guide synthesizes available qualitative information, provides detailed experimental protocols for solubility determination, and outlines the logical workflow for such experiments.

Core Concepts in Solubility

The solubility of a compound is a critical parameter that influences its bioavailability, formulation development, and purification strategies. For a molecule like **4-amino-2,6-dihydroxypyrimidine**, its polar amino and dihydroxy functionalities, combined with the aromatic pyrimidine ring, result in a complex solubility profile. The interplay of hydrogen bonding, polarity, and solvent-solute interactions dictates its behavior in different solvent systems.

Solubility Profile of 4-amino-2,6-dihydroxypyrimidine

The following table summarizes the available qualitative and semi-quantitative solubility data for **4-amino-2,6-dihydroxypyrimidine** in various solvents. It is important to note that a key

study by Akhiyarov and Ivanov, "Solubility of 6-aminouracil and 1-methyl-6-aminouracil in water and some organic solvents" (2021), likely contains more extensive quantitative data, but the full text was not accessible for the creation of this guide.[\[1\]](#)[\[2\]](#)

Solvent	Chemical Class	Solubility Description	Notes
Water	Protic	Sparingly to slightly soluble. [3]	Solubility is influenced by pH.
Methanol	Protic, Polar	Slightly soluble. [4] [5]	
Dimethyl Sulfoxide (DMSO)	Aprotic, Polar	Slightly soluble, may require heating for dissolution. [4] [5]	Often used for preparing stock solutions.
Chloroform	Chlorinated	Soluble. [6]	
Dichloromethane	Chlorinated	Soluble. [6]	
Ethyl Acetate	Ester	Soluble. [6]	
Acetone	Ketone	Soluble. [6]	

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data for **4-amino-2,6-dihydroxypyrimidine**, a standardized experimental protocol is essential. The following outlines a general method for determining equilibrium solubility using the isothermal shake-flask method.

Materials and Equipment

- **4-amino-2,6-dihydroxypyrimidine** (high purity)
- Selected organic solvents (analytical grade)
- Analytical balance
- Vials with screw caps

- Constant temperature orbital shaker or water bath
- Syringe filters (e.g., 0.22 µm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
- Volumetric flasks and pipettes

Procedure

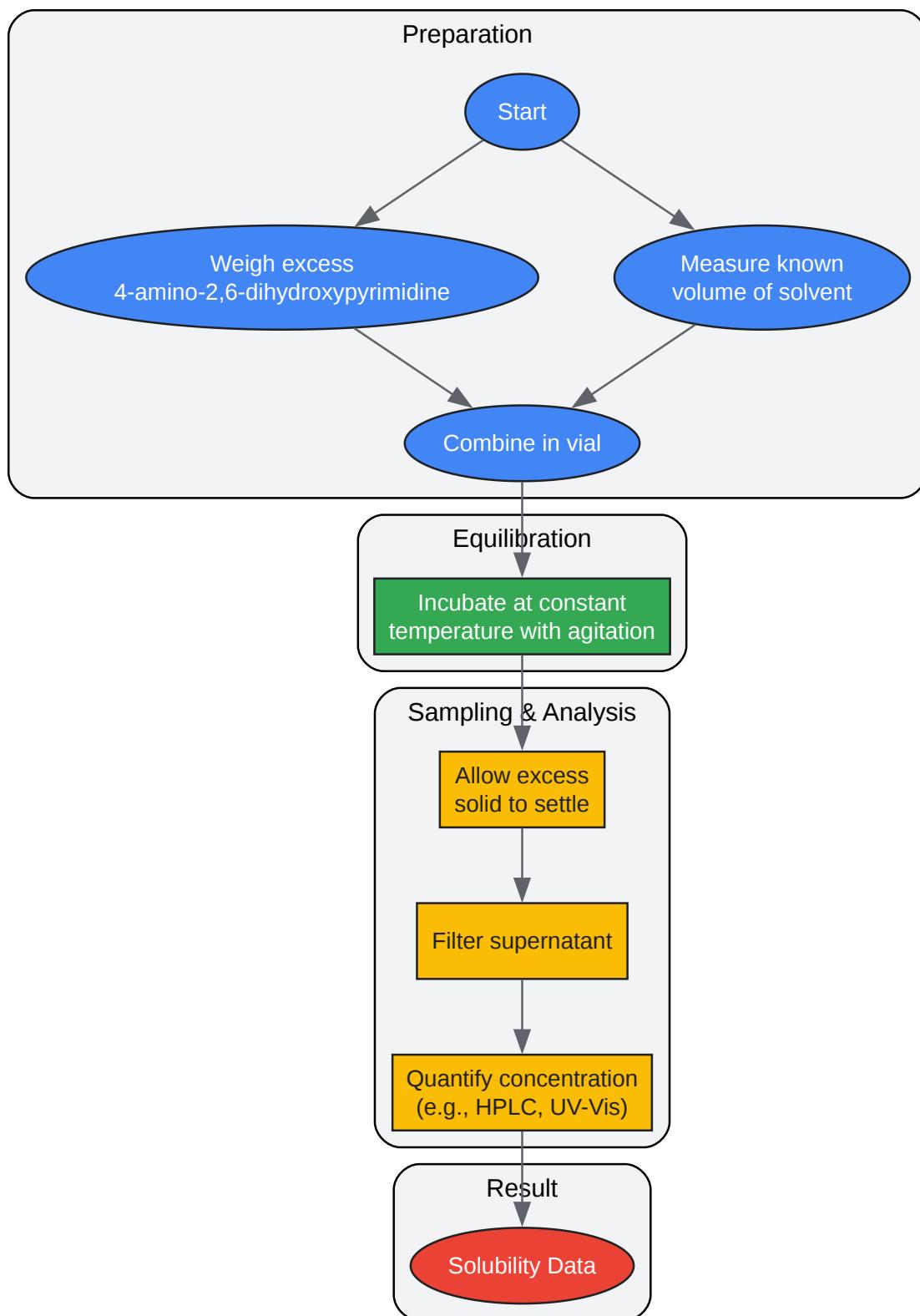
- Preparation of Saturated Solutions:
 - Add an excess amount of **4-amino-2,6-dihydroxypyrimidine** to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached.
- Equilibration:
 - Seal the vials tightly to prevent solvent evaporation.
 - Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).
 - Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically.
- Sample Collection and Preparation:
 - Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.
 - Carefully withdraw a known volume of the supernatant using a syringe.
 - Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved particles.
- Quantification:

- Prepare a series of standard solutions of **4-amino-2,6-dihydroxypyrimidine** of known concentrations in the respective solvent.
- Analyze the filtered sample and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
- Construct a calibration curve from the standard solutions.
- Determine the concentration of **4-amino-2,6-dihydroxypyrimidine** in the filtered sample by interpolating from the calibration curve.

- Data Reporting:
 - Express the solubility in appropriate units, such as mg/mL, g/100 mL, or molarity (mol/L).

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of the solubility of **4-amino-2,6-dihydroxypyrimidine**.

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Caption: Experimental workflow for determining the solubility of **4-amino-2,6-dihydroxypyrimidine**.

Conclusion and Future Directions

The solubility of **4-amino-2,6-dihydroxypyrimidine** in organic solvents is a critical parameter for its application in pharmaceutical and chemical research. While qualitative data provides a general understanding, there is a clear need for more comprehensive quantitative studies across a broader range of organic solvents at various temperatures. The experimental protocol detailed in this guide provides a robust framework for generating such valuable data. Future work should focus on systematically determining the solubility of this compound in pharmaceutically relevant solvents and exploring the thermodynamic parameters of the dissolution process. Such data will undoubtedly facilitate more efficient and effective drug development and manufacturing processes.

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